molecular formula C22H27N3O2 B6496045 N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946209-68-3

N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B6496045
CAS No.: 946209-68-3
M. Wt: 365.5 g/mol
InChI Key: IRSXEIHLKMVDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a 2,5-dimethylphenyl group and a 1-methyltetrahydroquinoline moiety linked via an ethyl chain.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-15-6-7-16(2)19(13-15)24-22(27)21(26)23-11-10-17-8-9-20-18(14-17)5-4-12-25(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSXEIHLKMVDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with N-(2,5-Dimethoxyphenyl)-N′-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(4-Morpholinyl)ethyl]Ethanediamide

Structural Differences :

  • Ethyl Chain Modification : A morpholinyl group is appended to the ethyl chain, introducing a heterocyclic amine that may enhance solubility and receptor interactions.

Functional Implications :

  • Solubility : The dimethoxy and morpholinyl groups likely improve aqueous solubility compared to the target compound’s lipophilic dimethylphenyl.
  • Bioactivity : Morpholine’s electron-rich nitrogen could facilitate binding to enzymes or receptors, altering pharmacological profiles.

Comparison with Quinoxaline-Based Acetamide Derivatives

Structural Differences :

  • Core Structure: derivatives feature a quinoxaline aromatic system, contrasting with the target’s partially saturated tetrahydroquinoline.
  • Substituents : Thiouracil or benzimidazole-thiol groups introduce sulfur, enabling disulfide bonding or thiol-mediated interactions.

Functional Implications :

  • Electronic Properties: Quinoxaline’s aromaticity may enhance π-π stacking, while sulfur substituents could alter redox activity or metabolic pathways.
  • Applications : These compounds exhibit high synthetic yields (e.g., 90.2% for 4a ), suggesting scalable production, but their fully aromatic systems may reduce metabolic stability compared to the target compound.

Comparison with Chloroacetamide Pesticides

Structural Differences :

  • Backbone : Pesticides like alachlor and pretilachlor use a chloroacetamide core, differing from the ethanediamide group.
  • Substituents : Chlorine and methoxy groups dominate, optimizing herbicidal activity.

Functional Implications :

  • Reactivity : Chlorine’s electron-withdrawing effects increase acetamide reactivity, critical for herbicidal action. The target compound lacks chlorine, suggesting a different mechanism (e.g., receptor antagonism vs. enzyme inhibition).
  • Toxicity : Chloroacetamides are associated with environmental persistence, whereas the target’s structure may reduce ecological risks.

Data Table: Key Comparative Features

Compound Name/Feature Target Compound Compound Compound (Alachlor)
Core Functional Group Ethanediamide Ethanediamide Chloroacetamide
Aromatic Substituents 2,5-Dimethylphenyl 2,5-Dimethoxyphenyl 2,6-Diethylphenyl
Chain Modification None Morpholinyl Methoxymethyl
Key Atom/Group Tetrahydroquinoline Morpholine Chlorine
Potential Applications Pharmaceutical research Biochemical research Herbicide
Lipophilicity (Predicted) High (dimethyl groups) Moderate (dimethoxy, morpholine) High (chlorine, alkyl chains)

Research Findings and Implications

  • Compound : The morpholinyl group’s hydrogen-bonding capacity may improve target engagement in hydrophilic environments, whereas the target’s dimethylphenyl favors lipid-rich tissues .
  • Pesticides : Chlorine’s role in herbicidal activity underscores the importance of electron-withdrawing groups in agrochemical design, contrasting with the target’s likely focus on neurological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.